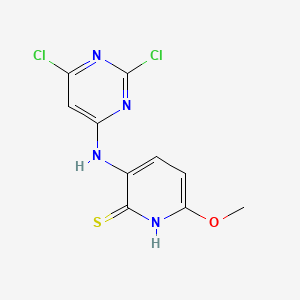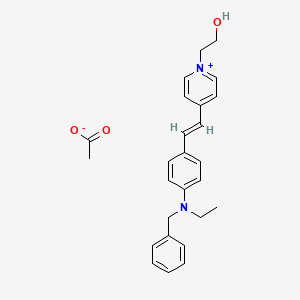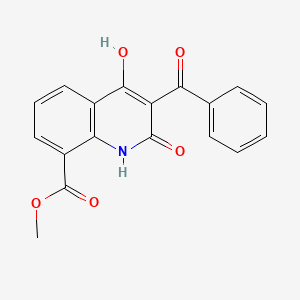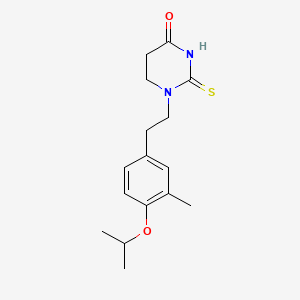
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone core, a tetrahydro configuration, and a thioxo group. The presence of a phenyl group substituted with a methylethoxy group further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as substituted anilines, which undergo cyclization reactions to form the pyrimidinone ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions for electrophilic aromatic substitution may include the use of halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The thioxo group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function. Additionally, the compound may modulate signaling pathways by interacting with receptors or other cellular proteins.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone derivatives: Compounds with similar pyrimidinone cores but different substituents.
Thioxo compounds: Molecules containing thioxo groups with varying structural frameworks.
Phenyl-substituted compounds: Compounds with phenyl groups substituted with different functional groups.
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(3-methyl-4-(1-methylethoxy)phenyl)ethyl)-2-thioxo- stands out due to its unique combination of a pyrimidinone core, a tetrahydro configuration, and a thioxo group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
88655-36-1 |
|---|---|
Molecular Formula |
C16H22N2O2S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-[2-(3-methyl-4-propan-2-yloxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C16H22N2O2S/c1-11(2)20-14-5-4-13(10-12(14)3)6-8-18-9-7-15(19)17-16(18)21/h4-5,10-11H,6-9H2,1-3H3,(H,17,19,21) |
InChI Key |
UHLRZTZHQRWHPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN2CCC(=O)NC2=S)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


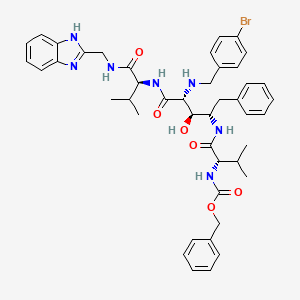
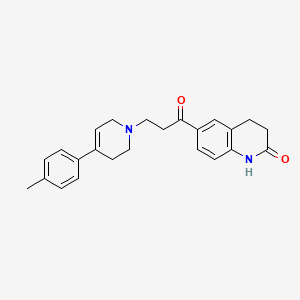
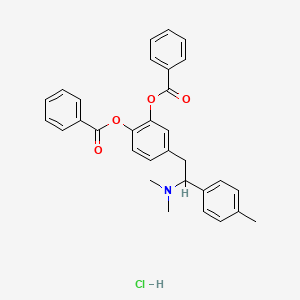

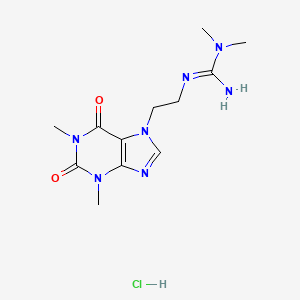
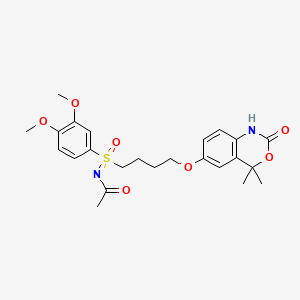
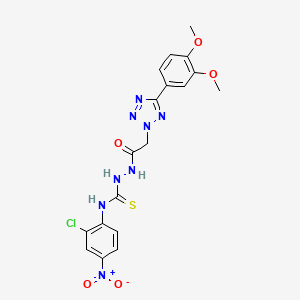
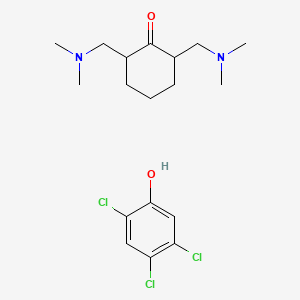
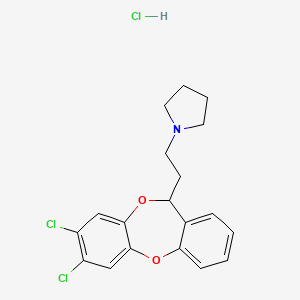
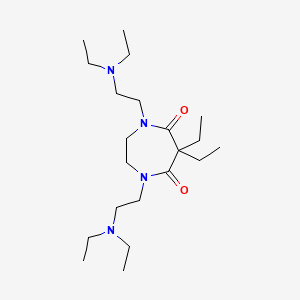
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
